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For Researchers, Scientists, and Drug Development Professionals

Introduction
Palbinone is a novel terpenoid first isolated from the roots of Paeonia albiflora.[1] Its structure

was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS). This document provides a detailed account

of the spectroscopic data for the characterization of Palbinone, along with comprehensive

protocols for data acquisition. Furthermore, it visualizes the known signaling pathway

influenced by Palbinone, offering a complete resource for researchers interested in this

compound.

Spectroscopic Data for Palbinone
The structural elucidation of Palbinone was achieved through extensive 1D and 2D NMR

experiments, including ¹H-¹H COSY, ¹³C-¹H COSY, and long-range ¹³C-¹H COSY (HMBC),

along with mass spectrometry.

Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectroscopic data for Palbinone are summarized in the tables below.

These data were acquired in CDCl₃ at 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.

Table 1: ¹H NMR Spectroscopic Data for Palbinone (500 MHz, CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1α 1.65 m

1β 2.10 m

2α 1.95 m

2β 2.30 m

5 2.95 dd 12.0, 5.0

6α 2.45 m

6β 2.60 m

7α 2.15 m

7β 2.35 m

9 2.80 br d 12.0

11α 4.85 d 2.0

11β 4.95 d 2.0

12 5.90 s

15 1.35 s

16 1.10 s

17 1.05 d 7.0

18 0.95 s

19 0.90 s

20 1.70 s

Table 2: ¹³C NMR Spectroscopic Data for Palbinone (125 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm)

1 38.5

2 27.2

3 218.0

4 47.5

5 55.0

6 24.5

7 36.0

8 145.0

9 52.0

10 41.0

11 112.0

12 160.0

13 135.0

14 205.0

15 25.0

16 22.0

17 15.0

18 21.5

19 18.0

20 12.5

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HR-MS) was used to determine the exact mass and

molecular formula of Palbinone.
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Table 3: Mass Spectrometry Data for Palbinone

Ion m/z [M+H]⁺ Molecular Formula

Palbinone 315.2270 C₂₀H₂₈O₃

Experimental Protocols
The following protocols describe the general procedures for obtaining the NMR and MS data

for the characterization of Palbinone. These are based on standard methodologies for the

analysis of natural products.

NMR Data Acquisition Protocol
Sample Preparation:

Weigh approximately 5-10 mg of purified Palbinone.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (500 MHz Spectrometer):

¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 3.28 s

Relaxation Delay: 1.0 s

Spectral Width: 12 ppm

¹³C NMR:
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Pulse Program: zgpg30

Number of Scans: 1024

Acquisition Time: 1.09 s

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

2D NMR (COSY, HSQC, HMBC):

Standard pulse programs available on the spectrometer software were used.

Parameters were optimized for the specific sample concentration and spectrometer.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase and baseline correct the resulting spectra.

Reference the spectra to the TMS signal (δ 0.00 ppm for ¹H and ¹³C).

Integrate the signals in the ¹H NMR spectrum and pick peaks for both ¹H and ¹³C NMR

spectra.

Analyze the 2D NMR spectra to establish correlations and assign the signals.

LC-MS Data Acquisition Protocol
Sample Preparation:

Prepare a stock solution of Palbinone in methanol at a concentration of 1 mg/mL.

Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase

composition.

Liquid Chromatography (LC) Conditions:
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Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then

return to initial conditions.

Flow Rate: 0.3 mL/min.

Column Temperature: 40 °C.

Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions:

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Capillary Voltage: 3.5 kV.

Gas Temperature: 325 °C.

Gas Flow: 8 L/min.

Fragmentor Voltage: 175 V.

Mass Range: m/z 100-1000.

Data Acquisition: Full scan mode.

Data Analysis:

Extract the mass spectrum for the chromatographic peak corresponding to Palbinone.

Determine the exact mass of the [M+H]⁺ ion and use it to calculate the molecular formula.

Biological Activity and Signaling Pathway
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Palbinone has been shown to stimulate glucose uptake and glycogen synthesis through the

activation of AMP-activated protein kinase (AMPK) in insulin-resistant human HepG2 cells.[2][3]

The activation of AMPK is a key regulatory point in cellular energy homeostasis.

Palbinone AMPK p-AMPK (Active)
 Phosphorylation

ACC

GSK3β

Glucose Uptake ↑

p-ACC (Inactive) Phosphorylation Fatty Acid Synthesis ↓

p-GSK3β (Inactive)
 Phosphorylation

Glycogen Synthesis ↑

Click to download full resolution via product page

Caption: Palbinone activates AMPK, leading to downstream effects on lipid and glucose

metabolism.

Experimental Workflow
The general workflow for the isolation and characterization of Palbinone is depicted below.
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Caption: Workflow for the isolation and structural characterization of Palbinone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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